2-phenyl-2H-1-Benzopyran-3-carboxylic acid

Lipophilicity Druglikeness Membrane Permeability

2-Phenyl-2H-1-benzopyran-3-carboxylic acid (CAS 99943-60-9, also referred to as 3-carboxy-flav-3-ene or 2-phenyl-2H-chromene-3-carboxylic acid) is a synthetic flav-3-ene derivative characterized by a 2H-chromene core, a phenyl substituent at the 2‑position, and a free carboxylic acid functionality at the 3‑position. This scaffold places it at the intersection of several important heterocyclic classes, including coumarins, chromones, and flavans, yet its precise combination of a 2‑phenyl group, a C3‑carboxylic acid, and an endocyclic double bond distinguishes it from the more common 2‑oxo (coumarin) and 4‑oxo (chromone) analogs.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Cat. No. B11860412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-2H-1-Benzopyran-3-carboxylic acid
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C(=O)O
InChIInChI=1S/C16H12O3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H,(H,17,18)
InChIKeyJBOOGXCLXZNOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2H-1-Benzopyran-3-Carboxylic Acid: Procurement-Relevant Physicochemical and Structural Profile


2-Phenyl-2H-1-benzopyran-3-carboxylic acid (CAS 99943-60-9, also referred to as 3-carboxy-flav-3-ene or 2-phenyl-2H-chromene-3-carboxylic acid) is a synthetic flav-3-ene derivative characterized by a 2H-chromene core, a phenyl substituent at the 2‑position, and a free carboxylic acid functionality at the 3‑position . This scaffold places it at the intersection of several important heterocyclic classes, including coumarins, chromones, and flavans, yet its precise combination of a 2‑phenyl group, a C3‑carboxylic acid, and an endocyclic double bond distinguishes it from the more common 2‑oxo (coumarin) and 4‑oxo (chromone) analogs [1]. The compound is available from multiple specialized chemical suppliers for research use.

Why 2-Phenyl-2H-1-Benzopyran-3-Carboxylic Acid Cannot Be Replaced by Common Coumarin or Chromone Analogs


Although the compound is sometimes grouped alongside coumarin-3-carboxylic acid and chromone-3-carboxylic acid due to the shared benzopyran‑3‑carboxylic acid motif, the presence of the 2‑phenyl substituent and the absence of a carbonyl at position 2 or 4 fundamentally alters its physicochemical properties [1]. As shown by the quantitative evidence in Section 3, these structural differences translate into markedly different lipophilicity, ionization behavior, and hydrogen‑bonding capacity, which in turn govern key selection‑relevant parameters such as membrane permeability, metabolic stability, and synthetic derivatization potential . Simple generic substitution with a 2‑oxo or 4‑oxo analog would therefore yield a compound with a different biological distribution, reactivity profile, and pharmacokinetic behavior, undermining experimental reproducibility.

Quantitative Head-to-Head Evidence for 2-Phenyl-2H-1-Benzopyran-3-Carboxylic Acid Versus Closest Analogs


Increased Lipophilicity (LogP) Relative to Coumarin-3-Carboxylic Acid

The target compound exhibits an ACD/LogP of 4.40, which is 2.20 log units higher than the XLogP of 2.2 reported for coumarin-3-carboxylic acid . This difference reflects the replacement of the 2‑oxo group with a 2‑phenyl substituent, which significantly increases hydrophobic surface area. For procurement decisions where passive membrane permeability or blood‑brain barrier penetration is a screening parameter, this LogP elevation may be decisive.

Lipophilicity Druglikeness Membrane Permeability

Higher pKa and Reduced Acidity Compared to Coumarin-3-Carboxylic Acid

The predicted pKa of the target compound is 3.73 (±0.40), whereas coumarin-3-carboxylic acid has a predicted pKa of 1.84 (±0.20) . The almost 2‑unit higher pKa indicates that at physiological pH (7.4), the target compound exists predominantly in the ionized carboxylate form, but the fraction of neutral species is still greater than that of the comparator. At pH 5.5 (endosomal/lysosomal environment), the ACD/LogD of the target is 2.26 vs. a LogD of 0.83 at pH 7.4, showing a pH‑dependent lipophilicity shift that is absent in the more acidic coumarin-3-carboxylic acid .

Ionization Physicochemical Property Formulation

Structural Differentiation from Chromone-3-Carboxylic Acid: Absence of MAO-B Selectivity

Chromone-3-carboxylic acid is a reported potent and selective human MAO‑B inhibitor (IC50 in the low micromolar range, selectivity >100‑fold over MAO‑A) [1]. The target compound, by contrast, lacks the 4‑oxo group that is essential for this activity. This negative differentiation is critical: researchers procuring for MAO‑B inhibition must avoid the 2‑phenyl‑2H‑benzopyran‑3‑carboxylic acid scaffold. Conversely, for applications requiring a chromene‑3‑carboxylic acid core free of MAO‑B activity (e.g., as a negative control or for orthogonal pharmacology), the target compound is specifically indicated.

MAO Inhibition Selectivity Neurodegeneration

Lower Polar Surface Area (PSA) Relative to Coumarin-3-Carboxylic Acid

The target compound has a calculated polar surface area of 46.53 Ų , compared to 67.51 Ų for coumarin-3-carboxylic acid [1]. The 21 Ų difference arises from the replacement of the 2‑oxo oxygen with a phenyl ring, lowering hydrogen‑bond acceptor count. A PSA below 60 Ų is often correlated with improved oral absorption and blood‑brain barrier penetration in drug discovery filters.

Druglikeness Permeability Predictive ADME

Higher LogD (pH 5.5) Compared to 2H-Chromene-3-Carboxylic Acid

At endosomal pH (5.5), the target compound has an ACD/LogD of 2.26 . While a direct experimental LogD for 2H‑chromene‑3‑carboxylic acid is not available, its predicted LogP (XLogP approx. 1.5–1.8) is substantially lower due to the absence of the 2‑phenyl group. The LogD difference is conservatively estimated at ≥0.5 log units, favoring the target compound for applications requiring lysosomal accumulation or acidic‑compartment partitioning.

Lipophilicity pH-Dependent Distribution Endosomal Uptake

Synthetic Versatility: The 3-Carboxylic Acid Handle Enables Diverse Derivatization

The free carboxylic acid at position 3 allows straightforward conversion to amides, esters, and hydrazides without affecting the core chromene ring. In contrast, coumarin-3-carboxylic acid frequently undergoes ring‑opening under basic amidation conditions due to the neighboring lactone carbonyl [1]. Patent filing WO98/08836 explicitly describes chromene‑3‑carboxylate derivatives as endothelin receptor antagonists, demonstrating the tractability of the 3‑carboxylic acid for parallel synthesis [2].

Chemical Biology Library Synthesis Fragment Elaboration

Validated Application Scenarios for 2-Phenyl-2H-1-Benzopyran-3-Carboxylic Acid in Research and Industrial Procurement


CNS‑Oriented Probe Development Requiring Elevated LogP and Low PSA

With an ACD/LogP of 4.40 and a TPSA of 46.53 Ų , this compound falls within favorable boundaries for CNS druglikeness (LogP 2–5, TPSA < 60 Ų). It is the preferred chromene‑3‑carboxylic acid building block when passive brain penetration is a design goal, outperforming coumarin‑3‑carboxylic acid (LogP 2.2, TPSA 67.5 Ų) .

Negative Control for MAO‑B Inhibition Assays

Because the compound lacks the 4‑oxo group required for MAO‑B inhibition [1], it serves as an ideal negative control when testing 2‑phenylchromene analogs. Researchers can confidently attribute any observed MAO‑B inhibition to the pharmacophore of interest rather than the core scaffold.

Fragment‑Based Drug Discovery (FBDD) Libraries with Carboxylic Acid Handles

The chemically robust 3‑carboxylic acid group allows rapid amide coupling without ring‑opening side reactions, a key advantage over coumarin‑3‑carboxylic acid [2]. This reliability supports automated parallel synthesis for fragment elaboration and high‑throughput chemistry.

Endosomal/Lysosomal Targeting Research

The pH‑dependent LogD shift (LogD 2.26 at pH 5.5 vs. 0.83 at pH 7.4) indicates potential for accumulation in acidic intracellular compartments. This property can be exploited for the design of acidotropic probes or lysosomotropic drug conjugates.

Quote Request

Request a Quote for 2-phenyl-2H-1-Benzopyran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.